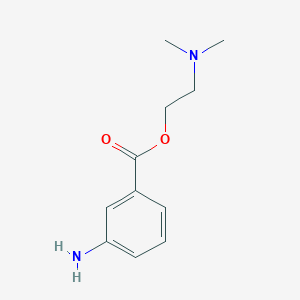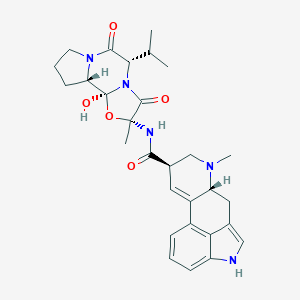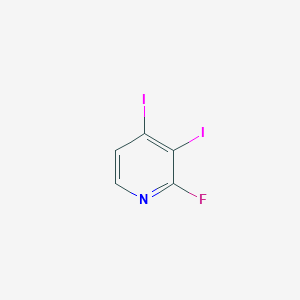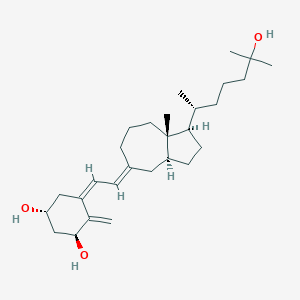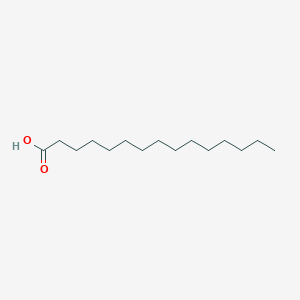
Pentadecanoic acid
Übersicht
Beschreibung
. It is a colorless solid that is primarily found in dairy fat, ruminant meat, and some fish and plants . This compound is relatively rare in nature but has garnered attention due to its potential health benefits and applications in various fields.
Wissenschaftliche Forschungsanwendungen
Pentadecansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Die Forschung hat gezeigt, dass Pentadecansäure entzündungshemmende, antiproliferative und antimikrobielle Eigenschaften besitzt.
5. Wirkmechanismus
Pentadecansäure übt ihre Wirkung durch mehrere molekulare Zielstrukturen und Pfade aus:
Aktivierung von PPAR-alpha-delta-Rezeptoren: Diese Rezeptoren regulieren Stoffwechsel, Immunität, Stimmung, Appetit und Schlaf.
Aktivierung des AMPK-Signalwegs: Dieser Signalweg erhält die zelluläre Homöostase.
Hemmung von HDAC-6: Dies kann die Proliferation von Krebszellen reduzieren.
Hemmung der MAPK- und JAK-STAT-Signalwege: Diese Signalwege reduzieren Entzündungen.
Wirkmechanismus
Target of Action
Pentadecanoic acid, an odd-chain saturated fatty acid, has been found to target several key components in the human body. It primarily targets AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) , both of which are core components of the human longevity pathway . It also targets the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway .
Mode of Action
This compound interacts with its targets in a way that promotes health and longevity. It activates AMPK and inhibits mTOR . This interaction results in broad activities relevant to protecting cardiometabolic, immune, and liver health . Furthermore, it suppresses the stemness and induces apoptosis through targeting the JAK2/STAT3 signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. By activating AMPK and inhibiting mTOR, it influences the human longevity pathway . This action has downstream effects on various cell systems, including anti-inflammatory, antifibrotic, and anticancer activities .
Pharmacokinetics
It is known that this compound is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It also has clinically relevant activities that parallel common therapeutics for mood disorders, microbial infections, and cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, diet plays a significant role, as this compound is found in certain foods like butter
Safety and Hazards
Zukünftige Richtungen
Pentadecanoic acid has been compared to eicosapentaenoic acid (EPA) to evaluate the possibility that this compound is a previously unrecognized essential fatty acid . It has also been found to have broader and safer clinically relevant activities across numerous human cell-based systems than EPA . These studies further support the emerging role of this compound as an essential fatty acid .
Biochemische Analyse
Biochemical Properties
Pentadecanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to activate AMPK and inhibit mTOR, both of which are core components of the human longevity pathway .
Cellular Effects
This compound has broad activities relevant to protecting cardiometabolic, immune, and liver health . It has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is non-cytotoxic at all concentrations and has dose-dependent activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Pentadecansäure kann im Labor durch die Permanganat-Oxidation von 1-Hexadecen (CH3(CH2)13CH=CH2) synthetisiert werden . Dieses Verfahren beinhaltet die Verwendung von Kaliumpermanganat als Oxidationsmittel unter kontrollierten Bedingungen, um Pentadecansäure zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Pentadecansäure erfolgt typischerweise durch die Extraktion aus natürlichen Quellen wie Milchfett. Das Butterfett in Kuhmilch ist eine wichtige Nahrungsquelle und macht etwa 1,2 % des Kuhmilchfetts aus . Der Extraktionsprozess beinhaltet die Trennung der Fettsäuren vom Milchfett durch verschiedene chemische und physikalische Verfahren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pentadecansäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um verschiedene Derivate zu erzeugen.
Reduktion: Sie kann reduziert werden, um Pentadecanol zu bilden.
Substitution: Sie kann Substitutionsreaktionen eingehen, um Ester und andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) wird häufig als Oxidationsmittel verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) wird häufig für Reduktionsreaktionen verwendet.
Substitution: Alkohole und Säuren werden verwendet, um Ester unter sauren oder basischen Bedingungen zu bilden.
Hauptprodukte, die gebildet werden:
Oxidation: Verschiedene oxidierte Derivate.
Reduktion: Pentadecanol.
Substitution: Ester und andere substituierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Pentadecansäure wird häufig mit anderen Fettsäuren wie Eicosapentaensäure (EPA) und Omega-3-Fettsäuren verglichen. Einige wichtige Vergleichspunkte sind:
Eicosapentaensäure (EPA): Sowohl Pentadecansäure als auch EPA haben entzündungshemmende Eigenschaften, aber Pentadecansäure hat nachweislich breitere und sicherere klinisch relevante Aktivitäten.
Omega-3-Fettsäuren: Pentadecansäure hat nachweislich zusätzliche entzündungshemmende und antiproliferative Aktivitäten, die in Omega-3-Fettsäuren nicht vorhanden sind.
Ähnliche Verbindungen:
- Tetradecansäure
- Hexadecansäure
- Eicosapentaensäure (EPA)
Pentadecansäure zeichnet sich durch ihre einzigartige Kombination von Eigenschaften und potenziellen gesundheitlichen Vorteilen aus, was sie zu einer Verbindung von erheblichem Interesse in verschiedenen Forschungsbereichen macht.
Eigenschaften
IUPAC Name |
pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021652 | |
| Record name | Pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | Pentadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1002-84-2 | |
| Record name | Pentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTADECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCW02D961F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52.3 °C | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pentadecanoic acid?
A1: this compound, also known as pentadecylic acid, has the molecular formula CH3(CH2)13COOH and a molecular weight of 242.40 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, this compound, like other fatty acids, can be characterized using techniques like IR, 1H NMR, and MS. [, ] For example, IR spectroscopy would reveal characteristic peaks for the carboxylic acid functional group and the aliphatic chain.
Q3: How does this compound affect glucose metabolism?
A4: Research suggests that this compound can promote both basal and insulin-stimulated glucose uptake in C2C12 myotubes, potentially via the AMPK-AS160 pathway. [] This indicates a potential role in improving insulin sensitivity.
Q4: How is this compound metabolized in the body?
A5: Studies in mice suggest that this compound, being an odd-chain fatty acid, has a significantly lower catabolism rate compared to even-chain fatty acids like palmitic acid. [] This slower breakdown might contribute to its accumulation in body fat. Additionally, research in rabbits suggests that this compound can be metabolized in hair follicles, producing succinic acid which contributes to ATP production, potentially explaining its hair growth promoting effects. []
Q5: How does this compound interact with cancer cells?
A6: this compound has shown selective cytotoxic effects in MCF-7/SC human breast cancer stem-like cells, reducing their stemness, migration, and invasion. [] It appears to achieve this by suppressing IL-6-induced JAK2/STAT3 signaling and promoting caspase-dependent apoptosis.
Q6: What is the role of this compound in myocardial fatty acid metabolism?
A7: While not a primary focus of the provided research, this compound is structurally similar to fatty acids used in myocardial imaging agents like BMIPP (β-methyl-iodophenyl this compound). [, , , ] This suggests it might be involved in myocardial fatty acid metabolism, but further research is needed to confirm this.
Q7: What analytical methods are used to detect and quantify this compound?
A8: Gas chromatography (GC) is a common technique for analyzing this compound, often coupled with mass spectrometry (GC-MS). [, , , , , , , , ] This method allows for separation and identification of this compound within complex mixtures found in biological samples and food products.
Q8: Are there any challenges in accurately analyzing this compound using GC?
A9: Yes, accurately measuring this compound using GC can be challenging due to its typically low concentrations in samples and potential co-elution with other fatty acids. [] For instance, it may overlap with 9-cis-tetradecenoic acid (9c-14:1) during analysis. Careful optimization of GC conditions is crucial for accurate identification and quantification.
Q9: What are some potential applications of this compound in medicine?
A9: Based on its observed biological activities, this compound shows promise in several areas:
- Diabetes Management: Its ability to enhance glucose uptake and improve insulin sensitivity suggests potential as a therapeutic agent for type 2 diabetes. []
- Cancer Treatment: Its selective cytotoxicity against breast cancer stem-like cells warrants further investigation for potential anticancer applications. []
- Hair Loss Treatment: Studies showing its ability to promote hair growth in animal models suggest potential for treating hair loss conditions. []
Q10: Are there any applications of this compound derivatives in imaging?
A11: While this compound itself isn't used directly in imaging, radiolabeled derivatives like BMIPP (β-methyl-iodophenyl this compound) are utilized in myocardial scintigraphy. [, , , ] These agents help visualize myocardial fatty acid metabolism and detect abnormalities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


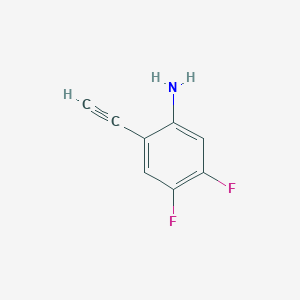
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)

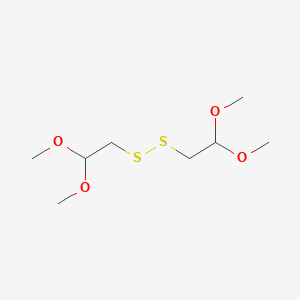

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)

